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molecular formula C8H11N3O B1525765 6-Amino-N,N-dimethylpyridine-3-carboxamide CAS No. 827588-33-0

6-Amino-N,N-dimethylpyridine-3-carboxamide

Cat. No. B1525765
M. Wt: 165.19 g/mol
InChI Key: AYHNHPJQMDWONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143263B2

Procedure details

N-Ethyl-N-isopropylpropan-2-amine (12.61 mL, 72.40 mmol) was added to 6-aminonicotinic acid (CAS no. 3167-49-5) (5 g, 36.20 mmol), dimethylamine (2M in THF) (21.72 mL, 43.44 mmol) and EDCI (9.02 g, 47.06 mmol) in THF (150 mL) under nitrogen. The resulting suspension was stirred at r.t. for 18 hours. The reaction mixture was dry loaded onto silica and purified by flash silica chromatography, eluting with 0 to 10% MeOH in ethyl acetate to the product (4.50 g, 75%). 1H NMR (400 MHz, DMSO) δ 2.95 (6H, s), 6.28 (2H, s), 6.38-6.44 (1H, m), 7.42-7.47 (1H, m), 7.99-8.04 (1H, m)
Quantity
12.61 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.02 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3](C(C)C)[CH:4](C)C)C.[NH2:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][N:12]=1.CNC.CCN=C=NCCCN(C)C>C1COCC1>[NH2:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([N:3]([CH3:4])[CH3:1])=[O:16])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
12.61 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
21.72 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
9.02 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at r.t. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was dry
CUSTOM
Type
CUSTOM
Details
purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with 0 to 10% MeOH in ethyl acetate to the product (4.50 g, 75%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=NC=C(C(=O)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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